4-Propylbenzaldehyde diethyl acetal
Overview
Description
4-Propylbenzaldehyde diethyl acetal is an organic compound with the molecular formula C14H22O2. It is a derivative of benzaldehyde, where the aldehyde group is protected by two ethoxy groups, forming an acetal. This compound is often used in organic synthesis as a protecting group for aldehydes, preventing them from undergoing unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propylbenzaldehyde diethyl acetal can be synthesized through the acetalization of 4-propylbenzaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde with ethanol and a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal .
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency. The use of solid acid catalysts can also be advantageous in industrial settings to facilitate catalyst recovery and reuse .
Chemical Reactions Analysis
Types of Reactions: 4-Propylbenzaldehyde diethyl acetal primarily undergoes hydrolysis and substitution reactions.
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to the corresponding aldehyde and ethanol.
Common Reagents and Conditions:
Hydrolysis: Typically performed with dilute hydrochloric acid or sulfuric acid at room temperature or slightly elevated temperatures.
Substitution: Various nucleophiles such as amines or thiols can be used, often in the presence of a base to facilitate the reaction.
Major Products:
Hydrolysis: Yields 4-propylbenzaldehyde and ethanol.
Substitution: Yields substituted derivatives of 4-propylbenzaldehyde depending on the nucleophile used.
Scientific Research Applications
4-Propylbenzaldehyde diethyl acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes in multi-step organic synthesis to prevent unwanted side reactions.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates where selective protection and deprotection of functional groups are required.
Material Science: Utilized in the preparation of advanced materials where controlled functionalization of aromatic compounds is necessary.
Mechanism of Action
The mechanism of action of 4-propylbenzaldehyde diethyl acetal primarily involves its role as a protecting group. The acetal formation stabilizes the aldehyde group, preventing it from participating in reactions that could lead to unwanted by-products. Upon completion of the desired synthetic steps, the acetal can be hydrolyzed under acidic conditions to regenerate the free aldehyde .
Comparison with Similar Compounds
- 4-Bromobenzaldehyde diethyl acetal
- 4-Chlorobenzaldehyde dimethyl acetal
- 4-Isopropylbenzyl alcohol
- Cuminaldehyde
Comparison: 4-Propylbenzaldehyde diethyl acetal is unique in its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other acetals like 4-bromobenzaldehyde diethyl acetal or 4-chlorobenzaldehyde dimethyl acetal, the propyl group provides different steric and electronic effects, potentially leading to variations in reaction outcomes .
Properties
IUPAC Name |
1-(diethoxymethyl)-4-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-4-7-12-8-10-13(11-9-12)14(15-5-2)16-6-3/h8-11,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMARRBDLJSOXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344981 | |
Record name | 4-Propylbenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89557-35-7 | |
Record name | 4-Propylbenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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